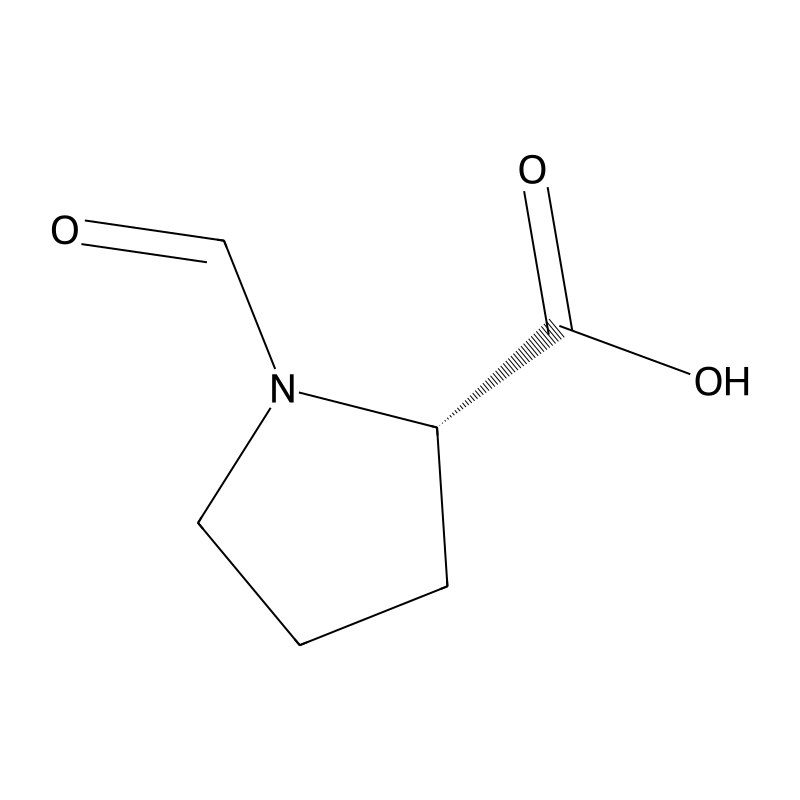

1-Formyl-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Formyl-L-proline (CAS 67985-73-3) is an N-formylated derivative of the chiral amino acid L-proline. In industrial and laboratory procurement, it is primarily sourced as a specialized chiral building block, a precursor for hydrogen-bond-directed organocatalysts, and a validated small-molecule competitive inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. Unlike standard bulky N-protected prolines (such as N-Boc or N-Cbz derivatives) which rely on steric hindrance, the compact formyl group provides unique hydrogen-bonding capabilities critical for specific catalytic transition states [2]. Furthermore, its distinct structural profile allows it to induce measurable conformational changes in enzyme active sites, making it a highly specific tool compound for metabolic reprogramming and oncology research [3].

References

- [1] Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR). PMC, 2017.

- [2] Enantioselective reduction of ketoimines promoted by easily available (S)-proline derivatives. Beilstein J. Org. Chem., 2013.

- [3] Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. PMC, 2021.

Generic substitution of 1-Formyl-L-proline with the parent L-proline or common N-protected analogs (e.g., N-Boc-L-proline) fails across both biochemical and synthetic workflows. In metabolic assays, L-proline is the natural product of PYCR1 and cannot competitively inhibit the enzyme; the N-formyl group is strictly required to anchor into the αK-αL loop of the active site and induce the 1 Å alpha-helix translation necessary for inhibition [1]. In asymmetric organocatalysis, substituting the formyl group with a Boc group fundamentally alters the catalytic mechanism. While Boc provides a bulky steric shield, it lacks the ability to participate in the critical catalyst-substrate hydrogen bonding that N-formyl derivatives utilize to achieve high stereocontrol (up to 97% ee) in transition states [2]. Consequently, buyers must procure the exact N-formyl derivative when hydrogen-bond templating or active-site expansion is required.

Competitive Inhibition of PYCR1 in Proline Cycle Assays

In crystallographic and kinetic screening against human PYCR1, 1-Formyl-L-proline functions as a validated competitive inhibitor with a Ki of 100 µM, whereas unmodified L-proline acts as the natural product and provides no competitive inhibition [1]. The formyl moiety is critical, as it forces a 1 Å translation of an alpha-helix to accommodate the inhibitor within the active site [1].

| Evidence Dimension | Enzyme Inhibition Constant (Ki) for PYCR1 |

| Target Compound Data | Ki = 100 µM (Competitive inhibition) |

| Comparator Or Baseline | L-proline (Natural product; non-inhibitory baseline) |

| Quantified Difference | 1-Formyl-L-proline provides measurable active-site blockade (Ki = 100 µM), whereas the parent amino acid does not. |

| Conditions | In vitro kinetic assay and crystallographic screening against human PYCR1 |

Procurement of 1-Formyl-L-proline is essential for researchers needing a structurally characterized tool compound to block de novo proline biosynthesis.

Disruption of Proline Metabolism in 3D Cancer Spheroids

In MCF10A hRAS V12 breast cancer spheroids, treatment with 5 mM 1-Formyl-L-proline increased intracellular proline abundance by almost 40-fold compared to the untreated control [1]. When compared head-to-head with THFA (a PRODH inhibitor), 1-Formyl-L-proline resulted in approximately 10-fold higher intracellular proline accumulation, proving its distinct efficacy in targeting the biosynthetic half-reaction of the proline cycle rather than the catabolic pathway [1].

| Evidence Dimension | Intracellular proline accumulation |

| Target Compound Data | ~40-fold increase vs control |

| Comparator Or Baseline | THFA (PRODH inhibitor; ~4-fold increase vs control) |

| Quantified Difference | 1-Formyl-L-proline yields ~10-fold higher intracellular proline accumulation than THFA. |

| Conditions | MCF10A hRAS V12 breast cancer spheroids treated for 5 days at 5 mM concentration |

Select 1-Formyl-L-proline over PRODH inhibitors like THFA when the experimental goal is to specifically isolate and disrupt the PYCR1-mediated biosynthetic pathway.

Precursor Suitability for Hydrogen-Bond-Directed Organocatalysts

In the synthesis of chiral organocatalysts for the enantioselective reduction of ketimines, the choice of N-protecting group dictates the stereodetermining transition state. Baseline catalysts using N-Boc-L-proline rely on steric hindrance and yield low enantiomeric excess (e.g., 19% ee) [1]. In contrast, 1-Formyl-L-proline serves as a precursor for advanced derivatives (such as N-formyl-α'-aryl prolines) that utilize the formyl amide oxygen to form critical hydrogen bonds with the substrate, achieving up to 97% ee [1].

| Evidence Dimension | Enantiomeric Excess (ee) enabled by the protecting group |

| Target Compound Data | Up to 97% ee (via formyl-driven hydrogen bonding) |

| Comparator Or Baseline | N-Boc-L-proline (19% ee via steric hindrance) |

| Quantified Difference | The formyl group enables a shift to a hydrogen-bond-driven mechanism, improving ee from 19% to 97% in optimized systems. |

| Conditions | Trichlorosilane-mediated enantioselective reduction of ketimines |

Buyers synthesizing chiral ligands must procure the N-formyl derivative when substrate-catalyst hydrogen bonding is required for high stereoselectivity.

Targeted Inhibition of the Proline Cycle in Oncology Models

Where this compound is the right choice: Procured as a validated tool compound to competitively inhibit PYCR1 in 3D cancer spheroid models, allowing researchers to study redox homeostasis and metabolic reprogramming without off-target PRODH inhibition [1].

Synthesis of Hydrogen-Bond-Directed Organocatalysts

Where this compound is the right choice: Selected as a chiral building block over N-Boc-L-proline when designing organocatalysts for enantioselective ketimine reductions, specifically because the formyl group participates in transition-state hydrogen bonding [2].

Development of Chiral Metal-Organic Frameworks (MOFs)

Where this compound is the right choice: Used as a precursor to graft chiral pyridyl-modified N-formyl-L-proline derivatives onto MOFs (e.g., MIL-101), creating heterogeneous catalysts for asymmetric synthesis [3].

References

- [1] In Crystallo Screening for Proline Analog Inhibitors of the Proline Cycle Enzyme PYCR1. Scientific Reports / ResearchGate.

- [2] Enantioselective reduction of ketoimines promoted by easily available (S)-proline derivatives. Beilstein J. Org. Chem., 2013.

- [3] Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks. MDPI, 2018.